GNE-955
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Overview
Description
GNE-955, also known as 5-Azaindazole, is a potent pan-Pim kinase inhibitor. Pim kinases are a group of serine/threonine kinases that play a crucial role in cell survival and proliferation. This compound has shown significant potential in inhibiting all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), making it a promising candidate for therapeutic applications in hematologic-oncology, particularly in multiple myeloma and certain leukemias .
Preparation Methods
The synthesis of GNE-955 involves the optimization of a lead series to improve bioavailability while maintaining high inhibitory potency against Pim kinases. The compound bears a 5-azaindazole core with noncanonical hydrogen bonding to the hinge . The synthetic route typically involves the following steps:
Formation of the 5-azaindazole core: This step involves the cyclization of appropriate precursors to form the 5-azaindazole ring.
Functionalization: The core is then functionalized with various substituents to enhance its inhibitory potency and bioavailability.
Optimization: The final compound is optimized through various chemical modifications to improve its pharmacokinetic properties.
Chemical Reactions Analysis
GNE-955 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its inhibitory potency and bioavailability .
Scientific Research Applications
GNE-955 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Pim kinases and their role in various cellular processes.
Biology: this compound is employed in biological assays to investigate the effects of Pim kinase inhibition on cell survival, proliferation, and apoptosis.
Medicine: The compound has shown potential in preclinical studies for the treatment of hematologic malignancies such as multiple myeloma and certain leukemias
Mechanism of Action
GNE-955 exerts its effects by inhibiting the activity of Pim kinases. Pim kinases are constitutively active serine/threonine kinases that play a critical role in cell survival and proliferation. This compound binds to the ATP-binding site of Pim kinases, thereby preventing the phosphorylation of downstream targets such as BAD, S6, and 4EBP. This inhibition leads to the suppression of cell survival pathways and induces apoptosis in cancer cells .
Comparison with Similar Compounds
GNE-955 is unique among Pim kinase inhibitors due to its high affinity for all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Similar compounds include:
PIM447: Another pan-Pim inhibitor with high potency against Pim kinases.
AZD1208: A selective Pim kinase inhibitor with a different chemical structure but similar inhibitory effects.
GNE-924: A related compound with a 3,5-substituted 6-azaindazole core, showing potent inhibition of Pim kinases
This compound stands out due to its optimized bioavailability and high inhibitory potency, making it a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWUTAWSOLPQI-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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